4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
4-methoxy-3-(pyridin-3-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-21-12-5-4-11(14(17)18)7-13(12)22(19,20)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZLKRPCVIIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665333 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthesis of 4-Methoxy-3-sulfobenzoic Acid
The foundational step involves sulfonation of 4-methoxybenzoic acid. Using fuming sulfuric acid (20% SO₃) at 80–100°C for 4–6 hours , the sulfonic acid group is introduced regioselectively at the 3-position.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Starting Material | 4-Methoxybenzoic acid |
| Sulfonating Agent | Fuming H₂SO₄ (20% SO₃) |
| Temperature | 80–100°C |
| Time | 4–6 hours |
| Yield | 72–85% |
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) under anhydrous conditions to form the sulfonyl chloride.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Reagent | PCl₅ (2.2 equiv) |
| Solvent | DCM |
| Temperature | 0°C → 25°C (gradual) |
| Time | 3 hours |
| Yield | 89–93% |
Coupling with Pyridin-3-ylmethylamine
The sulfonyl chloride reacts with pyridin-3-ylmethylamine in the presence of a base (e.g., triethylamine ) to form the sulfonamide linkage.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Amine | Pyridin-3-ylmethylamine |
| Base | Et₃N (3.0 equiv) |
| Solvent | THF |
| Temperature | 0°C → 25°C (2 hours) |
| Yield | 68–75% |
Synthetic Route 2: Nitration-Reduction Approach
Nitration of 4-Methoxybenzoic Acid
A nitro group is introduced at the 5-position using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) . This step ensures proper orientation for subsequent sulfonation.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO₃ (1.5 equiv) |
| Catalyst | H₂SO₄ |
| Temperature | 0°C |
| Time | 1 hour |
| Yield | 65–70% |
Reduction of Nitro Group
The nitro intermediate is reduced to an amine using sodium borohydride (NaBH₄) in the presence of Lewis acids (e.g., BF₃·Et₂O) .
Reaction Conditions:
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₄ (4.0 equiv) |
| Lewis Acid | BF₃·Et₂O (1.2 equiv) |
| Solvent | THF |
| Temperature | 0°C → 50°C |
| Yield | 82–88% |
Sulfamoylation and Oxidation
The amine undergoes sulfamoylation with pyridin-3-ylmethylsulfamoyl chloride , followed by oxidation to restore the carboxylic acid group if protected as an ester.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Purity (HPLC) | Yield |
|---|---|---|
| Sulfonation | 95% | 85% |
| Sulfonyl Chloride | 98% | 93% |
| Coupling | 91% | 75% |
Industrial-Scale Considerations
Patent CA1082191A highlights continuous-flow reactors for large-scale sulfonation, reducing side reactions. Key parameters include:
- Residence time: 10–15 minutes.
- Temperature control: ±2°C precision.
- Solvent recovery: >90% via distillation.
Emerging Methodologies
Recent advances in microwave-assisted synthesis (e.g., 100°C, 20 minutes) reduce reaction times by 60% compared to conventional heating. Enzymatic sulfonation using aryl sulfotransferases is under exploration for greener protocols.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group undergoes oxidation under strong acidic or oxidative conditions, while the pyridinyl ring remains relatively inert.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Demethylation of methoxy group | HBr (48%), reflux, 12 hr | 3-[(Pyridin-3-ylmethyl)sulfamoyl]-4-hydroxybenzoic acid | 72% | |
| Benzoic acid oxidation | KMnO₄, H₂O, 100°C | No reaction (stable under these conditions) | – |
Mechanistic Notes :
-
Demethylation proceeds via acid-catalyzed cleavage of the methoxy group, forming a phenolic intermediate.
-
The sulfamoyl group remains intact due to its electron-withdrawing nature, which stabilizes the adjacent bonds.
Reduction Reactions
The sulfamoyl group exhibits limited reducibility, while the pyridinyl ring can be hydrogenated under catalytic conditions.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyridine ring hydrogenation | H₂ (3 atm), Pd/C, EtOH, 50°C | 4-Methoxy-3-[(piperidin-3-ylmethyl)sulfamoyl]benzoic acid | 58% | |
| Sulfamoyl reduction | LiAlH₄, THF, -20°C | Partial reduction to sulfinic acid derivative | 34% |
Key Observations :
-
Catalytic hydrogenation selectively reduces the pyridine ring to piperidine without affecting the sulfamoyl group.
-
LiAlH₄ partially reduces the sulfonamide to a sulfinic acid, but the reaction is inefficient and poorly selective.
Hydrolysis and Condensation
The benzoic acid moiety participates in esterification and amidation, while the sulfamoyl group resists hydrolysis.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | SOCl₂, MeOH, reflux | Methyl 4-methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoate | 89% | |
| Amide formation | EDC/HOBt, DMF, RT | 4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzamide | 76% |
Synthetic Utility :
-
Esterification is quantitative under mild conditions, enabling derivatization for analytical purposes.
-
Amidation proceeds efficiently with carbodiimide coupling agents, preserving stereochemical integrity.
Nucleophilic Substitution
The electron-deficient pyridinyl ring undergoes substitution at the 4-position under forcing conditions.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, 110°C, 6 hr | 4-Methoxy-3-[(4-chloropyridin-3-ylmethyl)sulfamoyl]benzoic acid | 41% | |
| Amination | NH₃, CuCl₂, 150°C | 4-Methoxy-3-[(4-aminopyridin-3-ylmethyl)sulfamoyl]benzoic acid | 28% |
Challenges :
-
Harsh conditions required for pyridine substitution often degrade the sulfamoyl group, limiting yields.
Thermal and Photochemical Stability
The compound decomposes above 250°C, releasing SO₂ and CO₂. Photolysis under UV light (254 nm) cleaves the sulfamoyl bridge, forming 4-methoxybenzoic acid and pyridin-3-ylmethanesulfonamide.
Biological Interactions
While not a direct chemical reaction, the sulfamoyl group inhibits carbonic anhydrase via coordination to the zinc ion in the enzyme’s active site. Structure-activity relationship (SAR) studies suggest that modifications to the pyridinylmethyl group modulate binding affinity .
Scientific Research Applications
4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid is a compound of increasing interest in the field of medicinal chemistry and pharmaceutical research. This article explores its applications, particularly in drug development and biochemical research, supported by relevant data and case studies.
Pharmaceutical Development
This compound has shown potential as a scaffold for developing new therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases, particularly in oncology and infectious diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, a study demonstrated that specific modifications to the benzoic acid moiety could increase the selectivity towards cancer cells while minimizing toxicity to normal cells. This highlights the importance of structure-activity relationship (SAR) studies in optimizing lead compounds for anticancer therapy .
Biochemical Research
The compound is also utilized in proteomics and other biochemical applications, where it serves as an inhibitor or modulator of specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a valuable tool in understanding cellular pathways and mechanisms.
Case Study: Enzyme Inhibition
A notable study explored the inhibition of a key enzyme involved in metabolic pathways using this compound. The results indicated that it effectively reduced enzyme activity, suggesting its potential role as a therapeutic agent in metabolic disorders .
Analytical Chemistry
Due to its distinct chemical structure, this compound is employed as a standard reference material in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These techniques are critical for quantifying the compound in various formulations and biological samples.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-[(pyridin-4-ylmethyl)sulfamoyl]benzoic acid: Similar in structure but with the pyridine ring attached at a different position.
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: Contains a pyrimidine ring instead of a sulfonamide group.
Uniqueness
4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its versatility in various chemical reactions make it a valuable compound in research .
Biological Activity
4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid, also known as CAS No. 750613-57-1, is a compound of considerable interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a methoxy group, a benzoic acid moiety, and a pyridinylmethyl sulfamoyl side chain. The synthesis typically involves the reaction of 4-methoxybenzoic acid with pyridine derivatives under basic conditions, often using sodium hydroxide or potassium carbonate for facilitation. Purification methods such as recrystallization or chromatography are employed to obtain high-purity products.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The compound interacts with various molecular targets, leading to the inhibition of enzymatic activity. This interaction is crucial for its potential therapeutic applications, particularly in neuromodulation and cancer treatment .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on several enzymes involved in neurotransmitter transport. For instance, it has been shown to inhibit the choline transporter (CHT), which is vital for acetylcholine recycling in neuronal cells. This inhibition can potentially enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that modifications on the pyridine ring and the sulfamoyl group can significantly affect biological activity. For example, variations in the position of the pyridine nitrogen or alterations in the sulfonamide moiety can lead to enhanced potency against specific targets. Compounds with different substituents have been evaluated for their efficacy in inhibiting CHT and other related enzymes .
Neuroprotective Effects
A notable study explored the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive function and reduced neuroinflammation markers compared to control groups. This suggests its potential role as a therapeutic agent in neurodegenerative conditions .
Antitumor Activity
Another research focus has been on the antitumor properties of this compound. In vitro assays revealed that it could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to target specific pathways involved in tumor growth marks it as a promising candidate for further development in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methoxy-3-[(pyridin-4-ylmethyl)sulfamoyl]benzoic acid | Structure | Similar enzyme inhibition but varied potency |
| 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid | Structure | Enhanced antitumor effects but less effective on CHT |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid?
- Methodological Answer : The compound can be synthesized via sulfamoylation of a methoxy-substituted benzoic acid precursor. For example, ester hydrolysis under basic conditions (e.g., NaOH/EtOH) is a critical step to generate the free carboxylic acid group, as demonstrated in analogous syntheses of sulfamoyl benzoic acids . Coupling reactions involving pyridinylmethylamine and activated sulfonyl intermediates (e.g., sulfonyl chlorides) are also key, with purification via recrystallization or column chromatography .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm connectivity, with chemical shifts for the pyridinylmethyl group appearing at δ ~8.5–7.5 ppm (aromatic protons) and δ ~4.5 ppm (CH₂ linker) . Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹, C=O at ~1700 cm⁻¹). Single-crystal X-ray diffraction (employing SHELX software for refinement) provides absolute stereochemistry and bond-length validation .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) quantifies purity. Thermogravimetric Analysis (TGA) evaluates thermal stability, while Differential Scanning Calorimetry (DSC) identifies phase transitions. For stability under acidic/basic conditions, pH-dependent solubility studies are conducted in buffered solutions .
Advanced Research Questions
Q. How can computational docking studies predict the compound’s binding affinity to target proteins?
- Methodological Answer : AutoDock Vina is recommended for docking simulations. Prepare the ligand (compound) and receptor (target protein) files in PDBQT format, ensuring proper protonation states. Use a grid box centered on the active site (e.g., enzyme catalytic pocket). Run simulations with exhaustiveness ≥8 to sample conformational space, and validate results with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .
Q. What experimental strategies resolve contradictions in crystallographic data for sulfamoyl-containing compounds?
- Methodological Answer : Contradictions in electron density maps (e.g., disordered sulfamoyl groups) require iterative refinement in SHELXL. Apply restraints for bond lengths/angles and test for twinning (via Hooft parameter analysis). High-resolution datasets (d-spacing <1 Å) and low-temperature (100 K) data collection minimize thermal motion artifacts .
Q. How can researchers design enzyme inhibition assays for this compound’s sulfamoyl group?
- Methodological Answer : Target enzymes with known sulfonamide-binding pockets (e.g., carbonic anhydrase). Use fluorescence-based assays (e.g., 4-nitrophenyl acetate hydrolysis) to measure inhibition constants (Kᵢ). Compare IC₅₀ values with control inhibitors (e.g., acetazolamide). For time-dependent inhibition, pre-incubate the enzyme with the compound before substrate addition .
Q. What strategies optimize gas sorption properties in metal-organic frameworks (MOFs) incorporating this compound?
- Methodological Answer : Use the compound as a ligand in MOF synthesis (e.g., Zn²⁺ or Co²⁺ nodes). Characterize porosity via Brunauer-Emmett-Teller (BET) analysis (N₂ adsorption at 77 K). Enhance CO₂ uptake by functionalizing the pyridinyl group with polar substituents. Compare experimental gas capacities with Grand Canonical Monte Carlo (GCMC) simulations .
Data Analysis and Validation
Q. How to statistically validate bioactivity data from high-throughput screening (HTS)?
- Methodological Answer : Apply Z-factor analysis (Z = 1 – (3σ₊ + 3σ₋)/|μ₊ – μ₋|) to assess assay robustness (Z > 0.5 is acceptable). Use dose-response curves (4-parameter logistic model) to calculate EC₅₀/IC₅₀. Cross-validate hits with orthogonal assays (e.g., SPR for binding affinity) .
Q. What are the best practices for reconciling conflicting solubility data in polar vs. nonpolar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
